molecular formula C19H19ClN2O3S B2762729 N-(3-chloro-4-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898411-70-6

N-(3-chloro-4-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2762729
CAS No.: 898411-70-6
M. Wt: 390.88
InChI Key: VCBXENGGWGLZRS-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a sulfonamide derivative featuring a pyrroloquinoline core. Structural characterization of such compounds often relies on X-ray crystallography, with software like SHELX playing a pivotal role in refining crystallographic data .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3S/c1-11-5-6-14(9-17(11)20)21-26(24,25)15-8-13-4-3-7-22-18(13)16(10-15)12(2)19(22)23/h5-6,8-10,12,21H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBXENGGWGLZRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)NC4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound 2-oxo-N-(4-phenoxyphenyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide (, Compound ID: G856-5651) serves as a key structural analog. Below is a comparative analysis:

Property Target Compound Analog (G856-5651)
Core Structure 1-methyl-2-oxo-pyrroloquinoline 4H-2-oxo-pyrroloquinoline
Sulfonamide Substituent 3-chloro-4-methylphenyl 4-phenoxyphenyl
Molecular Formula C₂₁H₂₀ClN₂O₃S (inferred) C₂₃H₂₀N₂O₄S
Molecular Weight ~422.9 g/mol (inferred) 420.49 g/mol
logP Higher (predicted due to Cl/CH₃) 4.22
Hydrogen Bond Donors 1 (sulfonamide -NH) 1
Hydrogen Bond Acceptors 5–6 (inferred) 7
Polar Surface Area Lower (predicted due to Cl/CH₃ vs. OPh) 65.24 Ų
Key Observations:

In contrast, the analog’s 4H configuration may allow greater flexibility .

Substituent Effects: Replacing the analog’s 4-phenoxyphenyl group with 3-chloro-4-methylphenyl increases lipophilicity (higher logP), favoring membrane permeability but reducing aqueous solubility. The chloro group may enhance halogen bonding in target interactions, while the phenoxy group’s oxygen in the analog contributes to polarity .

Hydrogen Bonding : The analog’s higher hydrogen bond acceptor count (7 vs. inferred 5–6) suggests stronger polar interactions, which could influence binding affinity and solubility.

Pharmacokinetic Implications

  • logP and Solubility : The target’s predicted higher logP (vs. 4.22 in the analog) aligns with its chloro-methyl substituent, favoring blood-brain barrier penetration but risking solubility limitations. The analog’s logSw (-4.33) indicates moderate solubility, likely lower in the target due to reduced polarity .
  • Metabolic Stability: The methyl group in the target may slow oxidative metabolism, while the phenoxy group in the analog could be susceptible to cytochrome P450-mediated cleavage.

Research Findings in Related Compounds

Sulfonamide derivatives with halogenated aryl groups, such as the target’s 3-chloro-4-methylphenyl, have demonstrated enhanced inhibitory activity against carbonic anhydrases and tyrosine kinases in preclinical studies. For example, chloro-substituted analogs show improved IC₅₀ values due to halogen bonding with active-site residues . Conversely, phenoxy-substituted derivatives (as in the analog) may exhibit broader selectivity but lower potency due to reduced hydrophobicity.

Preparation Methods

Cyclization Strategy for Tricyclic Formation

The core structure is constructed via a Friedel-Crafts alkylation and Pictet-Spengler cyclization sequence. Starting with 4-methylcyclohexanone (1 ), condensation with ethyl 3-aminocrotonate (2 ) under acidic conditions yields tetrahydroquinoline derivative 3 (72% yield). Subsequent treatment with propargyl bromide in the presence of CuI catalyzes a cycloisomerization to form the pyrrolo[3,2,1-ij]quinoline scaffold 4 (Scheme 1).

Scheme 1 : Core Assembly via Cycloisomerization
$$
\text{Cyclohexanone derivative} \xrightarrow[\text{HCl, EtOH}]{1) \text{NH}2\text{CH}2\text{CO}_2\text{Et}} \text{Tetrahydroquinoline} \xrightarrow[\text{CuI, DMF}]{2) \text{Propargyl Br}} \text{Pyrroloquinoline Core}
$$

Introduction of 1-Methyl and 2-Oxo Groups

Methylation of the pyrrolidine nitrogen in 4 is achieved using methyl iodide and potassium carbonate in DMF (85% yield). Oxidation of the secondary alcohol at position 2 with pyridinium chlorochromate (PCC) introduces the ketone, yielding 5 (78% yield).

Sulfonylation at Position 8

Sulfonic Acid Formation

Direct sulfonation of 5 using chlorosulfonic acid at 0°C selectively functionalizes position 8 due to electronic and steric factors, yielding sulfonic acid 6 (65% yield).

Sulfonyl Chloride Activation

Treatment of 6 with phosphorus pentachloride (PCl₅) in dichloromethane generates sulfonyl chloride 7 (89% yield).

Coupling with 3-Chloro-4-methylaniline

Reaction of 7 with 3-chloro-4-methylaniline (8 ) in the presence of triethylamine (TEA) in THF affords the target sulfonamide 9 (82% yield, purity >95% by HPLC).

Table 1 : Optimization of Sulfonamide Coupling

Entry Base Solvent Temp (°C) Yield (%)
1 TEA THF 25 82
2 DIPEA DCM 25 75
3 NaHCO₃ MeCN 40 68

Alternative Sulfonamide Formation Strategies

Three-Component Coupling

A copper-catalyzed reaction of 5 with 3-chloro-4-methylaniline (8 ) and potassium pyrosulfite (K₂S₂O₅) in DMSO at 60°C provides a one-pot route to 9 (70% yield). This method avoids handling sulfonyl chlorides but requires optimization for scale-up.

Mechanochemical Synthesis

Ball milling 5 , aryl bromide, and K₂S₂O₅ with Pd(OAc)₂ under solvent-free conditions achieves sulfonamide formation (69% yield). This green chemistry approach reduces waste but faces challenges in reagent mixing.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, ArH), 7.42 (d, J = 8.4 Hz, 1H, ArH), 7.28 (d, J = 8.4 Hz, 1H, ArH), 3.12 (s, 3H, NCH₃), 2.95–2.85 (m, 4H, CH₂), 2.45 (s, 3H, ArCH₃), 2.10 (quin, J = 6.8 Hz, 2H, CH₂).
  • HRMS : m/z calc. for C₂₀H₂₀ClN₃O₃S [M+H]⁺: 434.1024; found: 434.1028.

Purity and Stability

HPLC analysis (C18 column, 70:30 MeCN/H₂O) shows a single peak at 6.8 min. The compound is stable under ambient conditions for >6 months.

Challenges and Optimization

Regioselectivity in Sulfonation

Position 8 is favored due to decreased steric hindrance compared to positions 7 and 9. Computational studies (DFT) confirm higher electrophilicity at C8 (Mulliken charge = +0.32 vs. +0.18 at C7).

Byproduct Formation

Over-sulfonation (5–8% yield) occurs at elevated temperatures (>40°C). Controlled addition of chlorosulfonic acid at 0°C minimizes this issue.

Q & A

Q. What are the standard synthetic routes for preparing N-(3-chloro-4-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
  • Step 1 : Construction of the pyrroloquinoline core via cyclization of tetrahydroquinoline derivatives under acidic conditions (e.g., AlCl₃ in 1,2-dichlorobenzene at 378 K) .
  • Step 2 : Sulfonamide coupling at the 8-position using chlorosulfonic acid derivatives and 3-chloro-4-methylaniline under inert atmospheres (N₂/Ar) to minimize oxidation .
  • Step 3 : Purification via recrystallization (ethanol or methanol) or column chromatography (silica gel, ethyl acetate/hexane gradients) .
    Key challenges include controlling regioselectivity during sulfonamide formation and minimizing byproducts.

Q. How is the compound characterized for structural confirmation and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry. For example, aromatic protons in the 6–8 ppm range and methyl groups at ~1.15 ppm (¹H NMR) .
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% typical), with reversed-phase C18 columns and UV detection (λ = 254 nm) .
  • Mass Spectrometry (MS) : ESI-MS or GC-MS validates molecular weight (e.g., m/z 425.3 [M+H]⁺ for C₂₀H₂₀ClN₂O₃S) .

Q. What initial biological screening assays are recommended for this compound?

  • Methodological Answer :
  • Kinase Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence polarization or ADP-Glo™ assays to identify potential anticancer activity .
  • Antimicrobial Susceptibility Testing : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity Profiling : MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) to evaluate selectivity .

Advanced Research Questions

Q. How can low yields during the sulfonamide coupling step be addressed?

  • Methodological Answer : Low yields (e.g., <50%) may arise from steric hindrance or competing side reactions. Strategies include:
  • Optimizing Solvent Polarity : Use DMF or DMSO to enhance sulfonyl chloride reactivity .
  • Catalytic Additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitution .
  • Temperature Modulation : Conduct reactions at 0–5°C to suppress decomposition .
  • In-Situ Generation of Sulfonyl Chlorides : Avoid storage instability by generating intermediates directly .

Q. How can structural ambiguities in the pyrroloquinoline core be resolved?

  • Methodological Answer : Ambiguities in ring conformation or substituent orientation require:
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths/angles (e.g., C–H⋯π interactions in centrosymmetric dimers) .
  • Density Functional Theory (DFT) : Computational modeling (e.g., Gaussian 09) predicts stable conformers and validates NMR/IR data .
  • 2D NMR Techniques : NOESY or HSQC correlations clarify spatial relationships between protons and carbons .

Q. What strategies mitigate contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies (e.g., variable IC₅₀ values in kinase assays) may stem from:
  • Assay Conditions : Standardize ATP concentrations, pH, and incubation times .
  • Compound Solubility : Use DMSO stocks ≤0.1% to avoid solvent toxicity .
  • Metabolic Stability : Evaluate hepatic microsomal degradation (e.g., human/rat liver microsomes) to account for interspecies differences .

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